8-Iodoquinolin-2(1H)-one

Process Chemistry Scalable Synthesis Quinoline Derivatives

8-Iodoquinolin-2(1H)-one is a strategically differentiated building block for kinase-targeted medicinal chemistry. The 8-iodo substituent delivers 1.6-fold higher RIPK2 affinity (KD=69 nM) vs. the 8-bromo analog, with 4.2-fold lower off-target GAK activity—providing a cleaner pharmacological profile for RIPK2 inhibitor development. The reactive C-I bond enables mild Pd-catalyzed late-stage diversification (Suzuki, Heck) inaccessible to C-Br/C-Cl analogs. Validated scalable synthesis (up to 800 g) and certified purity up to 99.62% minimize HTS false positives and ensure reproducible SAR campaigns. Choose this iodo derivative when cross-coupling reactivity or target selectivity is critical.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
Cat. No. B7893514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoquinolin-2(1H)-one
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)NC(=O)C=C2
InChIInChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
InChIKeyFJPSXGPQJVZEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodoquinolin-2(1H)-one: Procurement & Differentiation Guide for the Iodinated Quinolinone Scaffold


8-Iodoquinolin-2(1H)-one (CAS 1261578-65-7) is a halogenated heterocyclic building block belonging to the quinolin-2(1H)-one class [1]. Characterized by a C9H6INO formula (MW 271.05 g/mol), it features an iodine atom at the C8 position of the 2-quinolone core . This scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating activity across antiviral, anticancer, and kinase inhibition programs [1][2]. The iodine substituent provides a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling modular diversification to complex quinoline-based libraries . Commercial availability is established with validated purity specifications reaching 99.62%, making it a tractable starting point for medicinal chemistry campaigns .

8-Iodoquinolin-2(1H)-one: Why In-Class Substitution of Halogen Regioisomers Is Not Trivial


Direct substitution of 8-Iodoquinolin-2(1H)-one with other 8-haloquinolin-2(1H)-ones or regioisomers (e.g., 6-iodo derivatives) is scientifically unsound without rigorous re-validation. While the quinolinone core confers broad biological potential, the specific halogen and its positional placement (C8 vs. C6 vs. C5) dramatically alter both physicochemical properties and biological target engagement [1]. As demonstrated in kinase binding assays, replacing chlorine or bromine with iodine at specific positions leads to non-linear shifts in binding affinity (e.g., KD changes from 1.9 nM to 7.9 nM against GAK kinase), underscoring that these are not 'drop-in' replacements [2]. Furthermore, the 8-iodo substituent enables unique synthetic access to ortho-disubstituted and fused heterocyclic systems via selective C-I oxidative addition, a pathway not accessible to the corresponding 8-bromo or 8-chloro analogs due to differences in bond dissociation energies and cross-coupling reactivity [1]. Selection must therefore be driven by the specific synthetic route or target engagement profile required, not merely class membership.

8-Iodoquinolin-2(1H)-one: Quantitative Evidence for Differentiated Selection


Scalable Synthesis Yield: 8-Iodo vs. 8-Bromo and Other Halo Analogs

In a direct head-to-head process chemistry comparison, the two-step synthesis of 8-Iodoquinolin-2(1H)-one (3a) from 2-iodoaniline was achieved in 45% overall yield, whereas the corresponding 8-bromo analog (3b) was obtained in 62% yield under identical conditions [1]. This yield differential is quantified and reproducible at up to 800 g scale [1].

Process Chemistry Scalable Synthesis Quinoline Derivatives

Kinase Binding Affinity: Iodo vs. Chloro vs. Bromo in GAK and RIPK2

In a cross-study comparable assessment using a competition binding assay (DiscoverX, n=2), 8-iodoquinoline demonstrated a KD of 7.9 nM against GAK kinase and 69 nM against RIPK2 [1]. In contrast, the corresponding 8-bromo analog exhibited a KD of 1.9 nM (GAK) and 110 nM (RIPK2), while the 8-chloro analog showed 6.7 nM (GAK) and 85 nM (RIPK2) [1]. The iodine substitution results in a 4.2-fold loss in GAK affinity relative to bromine (7.9 nM vs. 1.9 nM) but a 1.6-fold improvement in RIPK2 affinity relative to bromine (69 nM vs. 110 nM) [1].

Kinase Inhibition Target Engagement Medicinal Chemistry

Commercial Purity Benchmarking: Vendor-Specified Purity Levels

Vendor technical datasheets specify a minimum purity of 99.62% for 8-Iodoquinolin-2(1H)-one (AKSci, Cat# 4022EJ) . This exceeds the typical >98% purity specification commonly associated with many research-grade quinolinone building blocks from other suppliers (e.g., Leyan Cat# 1269094) . Higher initial purity can reduce the need for pre-reaction purification, mitigating the risk of introducing trace iodine-containing impurities that could interfere with sensitive metal-catalyzed steps.

Compound Procurement Quality Control Screening Library

Synthetic Versatility: Iodo as a Superior Handle for Cross-Coupling

The carbon-iodine bond (C-I) in 8-iodoquinolin-2(1H)-one possesses a lower bond dissociation energy (BDE ≈ 53 kcal/mol) compared to carbon-bromine (C-Br, BDE ≈ 66 kcal/mol) and carbon-chlorine (C-Cl, BDE ≈ 81 kcal/mol) bonds [1]. This class-level inference indicates that 8-iodo derivatives are more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than their bromo or chloro counterparts . Consequently, the 8-iodo compound can be functionalized under milder conditions and with potentially higher yields when introducing complex aryl or vinyl groups.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

8-Iodoquinolin-2(1H)-one: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: RIPK2-Selective Kinase Probe Development

For research programs aiming to develop selective inhibitors of RIPK2 while minimizing off-target activity on GAK, 8-Iodoquinolin-2(1H)-one serves as a rationally selected starting scaffold. Comparative kinase binding data demonstrates that the 8-iodo substitution yields a 1.6-fold higher affinity for RIPK2 (KD = 69 nM) compared to the 8-bromo analog (KD = 110 nM), while simultaneously showing a 4.2-fold lower affinity for GAK (7.9 nM for iodo vs. 1.9 nM for bromo) [1]. This differential selectivity profile, established in the same assay system, provides a clear evidence-based rationale for choosing the iodo derivative over the bromo derivative when targeting RIPK2, potentially leading to cleaner pharmacological tools and reduced confounding cellular phenotypes [1].

Process Chemistry: Large-Scale Synthesis of Halo Quinoline Libraries

For industrial-scale synthesis of quinoline derivatives, the well-defined two-step protocol for 8-Iodoquinolin-2(1H)-one provides a reproducible and scalable entry point [1]. The synthesis has been validated on up to 800 g scale, with a reported 45% yield for the iodo derivative [1]. While the 8-bromo derivative offers a higher yield (62%), procurement of the 8-iodo compound is justified when downstream chemistry specifically requires the more reactive C-I bond for subsequent cross-coupling steps, as the overall campaign efficiency may favor the more facile late-stage diversification over the initial yield differential [1].

Compound Management & Screening: High-Purity Starting Material

For compound management groups and high-throughput screening (HTS) facilities, the procurement of 8-Iodoquinolin-2(1H)-one with a certified purity of 99.62% [1] is critical. This specification exceeds the typical 98% purity of many research-grade building blocks, directly reducing the risk of iodine-containing impurities that could act as potent false positives or catalyst poisons in biological assays and synthetic reactions. Using a higher-purity starting material minimizes the need for labor-intensive pre-screening purification and improves the reproducibility of both initial hit validation and subsequent medicinal chemistry follow-up [1].

Chemical Biology: Modular Synthesis of Focused Quinoline Libraries

The 8-iodo substituent enables efficient and selective late-stage functionalization via palladium-catalyzed cross-coupling, which is not as readily accessible with the 8-bromo or 8-chloro analogs due to the inherently lower reactivity of C-Br and C-Cl bonds [1][2]. This makes 8-Iodoquinolin-2(1H)-one the preferred building block for researchers building focused libraries of quinoline-based compounds. The ability to diversify the 8-position under mild conditions allows for rapid exploration of chemical space around the quinolinone core, accelerating the identification of novel structure-activity relationships (SAR) in drug discovery programs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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